![molecular formula C15H28N2O4 B2880681 Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate CAS No. 2044704-95-0](/img/structure/B2880681.png)

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

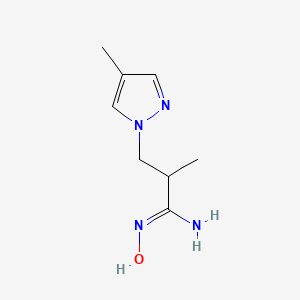

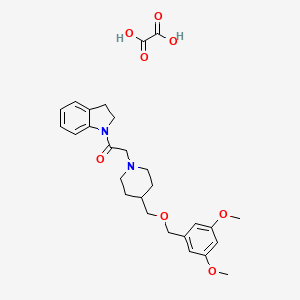

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate is a chemical compound with the CAS Number: 2044704-95-0 . It has a molecular weight of 300.4 . The compound is typically stored at temperatures between 0-8°C . It is a white solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H28N2O4 . The InChI code for this compound is 1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19) .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 300.4 . The compound is typically stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine-Substituted Triazine Derivatives

This compound serves as a precursor in the synthesis of piperidine-substituted triazine derivatives. These derivatives are explored for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) , which are crucial in the treatment of HIV .

Development of GPR119 Agonists

Researchers use Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate in the development of selective GPR119 agonists . These agonists show promise for the treatment of type II diabetes by stimulating insulin release .

Peptide Synthesis

The compound is utilized in peptide synthesis, particularly in the formation of dipeptides. It acts as a protected amino acid ionic liquid, which is beneficial for its multiple reactive groups that can be selectively activated or deactivated depending on the synthesis requirements .

Organic Synthesis

In organic chemistry, this compound is used for the α-arylation and α-benzylation of aldehydes . These reactions are important for constructing complex molecules with high precision .

SIRT2 Inhibition

It is also a starting material in the synthesis of compounds that act as SIRT2 inhibitors . SIRT2 is an enzyme involved in aging and neurodegeneration, and inhibitors can be potential therapeutic agents for related diseases .

Tuberculosis Research

This compound is part of a process that generates a proton motive force used to produce ATP. This is essential for the survival of Mycobacterium tuberculosis under hypoxic conditions, which is the causative organism of tuberculosis (TB) .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, and H319 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, or comes into contact with the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis) , suggesting that this compound may also target reverse transcriptase enzymes.

Mode of Action

It’s known that the compound is used as a building block in organic synthesis , which suggests that it may interact with its targets through covalent bonding, leading to the formation of new compounds.

Biochemical Pathways

Given its potential use in the synthesis of hiv-1 nnrtis , it may be involved in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus.

Pharmacokinetics

The compound is soluble in some organic solvents such as methanol and ether , which suggests it may have good bioavailability.

Result of Action

If it acts as a building block in the synthesis of hiv-1 nnrtis , its action could result in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus at the molecular level.

Action Environment

It’s known that the compound is stable at room temperature and should be stored at 0-8°c , suggesting that temperature could influence its stability and efficacy.

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNHBFSESHCUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride](/img/structure/B2880600.png)

![3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2880601.png)

![N-[2-[[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2880605.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2880612.png)

![Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2880615.png)

![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)

![3-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-oxo-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2880619.png)